molecular formula C15H13N3O4S B11592360 2-ethoxy-4-[(Z)-(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

2-ethoxy-4-[(Z)-(6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate

Cat. No.: B11592360
M. Wt: 331.3 g/mol
InChI Key: SSRARELSOQHWQU-QPEQYQDCSA-N
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Description

2-ETHOXY-4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with a unique structure that includes a triazole and thiazole ring

Preparation Methods

The synthesis of 2-ETHOXY-4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ETHOXY-4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-ETHOXY-4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE include other triazole and thiazole derivatives. These compounds share similar structural features but may differ in their specific functional groups and properties.

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C15H13N3O4S/c1-3-21-12-6-10(4-5-11(12)22-9(2)19)7-13-14(20)18-15(23-13)16-8-17-18/h4-8H,3H2,1-2H3/b13-7-

InChI Key

SSRARELSOQHWQU-QPEQYQDCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC=N3)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC=N3)S2)OC(=O)C

Origin of Product

United States

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